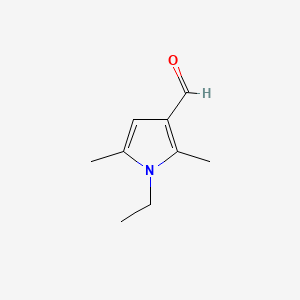

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 18870-74-1) is a pyrrole-derived aldehyde with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. Its structure features an ethyl group at the 1-position, methyl groups at the 2- and 5-positions, and a formyl group at the 3-position of the pyrrole ring . Key physicochemical properties include a predicted boiling point of 257.4 ± 35.0 °C, density of 0.98 ± 0.1 g/cm³, and a pKa of -3.06 ± 0.70, indicative of weak acidity . The compound is classified as an irritant (Hazard Code: Xi) and is intended for research purposes only .

Properties

IUPAC Name |

1-ethyl-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-4-10-7(2)5-9(6-11)8(10)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDZDFOKSUDVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390018 | |

| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18870-74-1 | |

| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with ethylamine, followed by oxidation to introduce the aldehyde group. The reaction typically requires a catalytic amount of iron (III) chloride and is carried out in the presence of water .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position, due to the electron-donating effects of the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Halogenated derivatives such as 3-bromo-1-ethyl-2,5-dimethyl-1H-pyrrole.

Scientific Research Applications

Chemistry

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde serves as an important intermediate in organic synthesis. It is utilized in:

- The preparation of more complex organic molecules.

- The synthesis of heterocyclic compounds which are crucial in pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits significant biological properties:

Antimicrobial Activity:

- Case Study: Derivatives of this compound have shown effectiveness against Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentrations (MIC) below 1 µg/mL against resistant strains . This suggests potential for developing new antimicrobial agents.

Anticancer Properties:

- Studies are ongoing to evaluate its efficacy against various cancer cell lines. The aldehyde group may interact with nucleophilic sites in proteins, potentially disrupting cancer cell function.

Medicinal Chemistry

The compound is explored as a building block for drug development:

- It has potential applications in designing novel therapeutic agents targeting specific biological pathways.

- Its unique structure allows for modifications that can enhance biological activity and specificity.

Industrial Applications

In addition to its research applications, 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is used in:

- The production of dyes and pigments due to its vibrant color properties.

- Specialty chemicals that require specific reactivity profiles.

Mechanism of Action

The mechanism by which 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aldehyde functional group. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules can lead to significant biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and its analogs, focusing on substituent effects, physical properties, and applications:

Key Observations:

Substituent Effects on Reactivity and Solubility: The hydroxyphenyl derivative (C₁₃H₁₃NO₂) exhibits improved solubility in polar solvents due to the hydroxyl group, making it suitable for aqueous-phase reactions . Mesityl (C₁₅H₁₇NO) and isopropylphenyl (C₁₆H₁₉NO) substituents introduce steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing thermal stability . The cyclohexyl analog (C₁₃H₁₉NO) demonstrates moderate synthetic efficiency (75% yield) and has been explored in antitubercular structure-activity relationship (SAR) studies .

Physicochemical Properties: The parent compound (C₉H₁₃NO) has the lowest molecular weight and predicted boiling point among the analogs, reflecting its simpler structure .

The cyclohexyl derivative’s inclusion in antitubercular research highlights the pharmacological relevance of pyrrole-3-carbaldehydes .

Biological Activity

Overview

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family, characterized by a five-membered ring structure with one nitrogen atom. Its unique substitution pattern, featuring ethyl and dimethyl groups along with an aldehyde functional group, imparts distinct chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

- Molecular Formula : C_8H_11N

- Molecular Weight : 135.18 g/mol

- CAS Number : 18870-74-1

The biological activity of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is believed to arise from its ability to interact with various molecular targets in biological systems. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to significant biological effects. The specific mechanisms remain under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in cellular processes.

Antimicrobial Activity

Research indicates that derivatives of the pyrrole scaffold exhibit notable antimicrobial properties. For instance, compounds structurally related to 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde have shown efficacy against Mycobacterium tuberculosis (M. tuberculosis) and multidrug-resistant strains. A study highlighted that certain analogs demonstrated minimum inhibitory concentrations (MIC) below 1 µg/mL against M. tuberculosis, indicating strong antimycobacterial activity .

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies have revealed that pyrrole derivatives can induce cytotoxic effects against various cancer cell lines. For example, a study found that certain analogs exhibited IC_50 values ranging from 29 to 59 µM against different cancer cell lines, suggesting their potential as anticancer agents . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study 1: Antitubercular Activity

A series of new pyrrole derivatives were synthesized based on the structure of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. These derivatives were subjected to phenotypic whole-cell screening against M. tuberculosis. Among them, compounds labeled as 5n , 5q , and 5r exhibited high activity with MIC values below 1 µg/mL and low cytotoxicity against human pulmonary fibroblasts . This highlights the potential for developing new antitubercular drugs based on this scaffold.

Case Study 2: Cytotoxicity Against Cancer Cells

In another study, a range of pyrrole derivatives were evaluated for their cytotoxic effects on cancer cell lines including HepG2 and MDA-MB-231. Compound 5k emerged as a potent inhibitor with significant activity against multiple targets involved in cancer progression . The study demonstrated that these compounds could lead to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Comparative Analysis

| Compound | Biological Activity | MIC (µg/mL) | IC50 (µM) | Notes |

|---|---|---|---|---|

| 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Antimicrobial | < 1 | N/A | Effective against M. tuberculosis |

| Compound 5n | Antitubercular | < 1 | N/A | Low cytotoxicity against fibroblasts |

| Compound 5k | Anticancer | N/A | 40 - 204 | Induces apoptosis in HepG2 cells |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Vilsmeier-Haack formylation of a pre-functionalized pyrrole core. For example, alkylation of 2,5-dimethylpyrrole with ethyl iodide under basic conditions (e.g., NaH in THF) introduces the ethyl group. Subsequent formylation using DMF/POCl₃ at 0–5°C generates the aldehyde moiety .

- Optimization : Yield improvements (typically 40–60%) rely on controlling stoichiometry, reaction time, and temperature. Excess POCl₃ or prolonged heating may lead to side reactions like over-oxidation or decomposition.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- Techniques :

- 1H NMR : The aldehyde proton resonates at δ 9.5–10.0 ppm (singlet). Ethyl groups show a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 3.2–3.5 ppm, CH₂), while pyrrole protons appear as distinct singlets (δ 6.0–6.5 ppm) .

- 13C NMR : The aldehyde carbon appears at δ 190–195 ppm. Pyrrole carbons are observed at δ 110–130 ppm, with methyl/ethyl carbons at δ 10–25 ppm .

- IR : Strong C=O stretch near 1680–1720 cm⁻¹ and C-H stretches for aldehyde (~2820, 2720 cm⁻¹) .

Q. What are the recommended safety protocols for handling this compound in the laboratory?

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of vapors and skin contact due to potential irritancy .

- Storage : Keep in airtight, corrosion-resistant containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (ethyl, methyl) influence the reactivity of the pyrrole core in cross-coupling reactions?

- Mechanistic Insight : The 2,5-dimethyl groups increase steric hindrance, reducing accessibility for electrophilic substitution at the 3-position. The ethyl group at N-1 may stabilize intermediates via hyperconjugation but can also hinder nucleophilic attack. Computational studies (DFT) suggest that electron-donating methyl groups activate the pyrrole ring for formylation, while bulky substituents slow reaction kinetics .

Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar pyrrole derivatives?

- Case Study : Discrepancies in 1H NMR shifts (e.g., aldehyde proton δ 9.8 vs. 10.2 ppm) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or trace impurities. Validate purity via HPLC (≥95%) and compare with literature data using identical solvents . Cross-reference with X-ray crystallography (if available) to confirm substituent positioning .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s behavior in catalytic systems or biological targets?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.